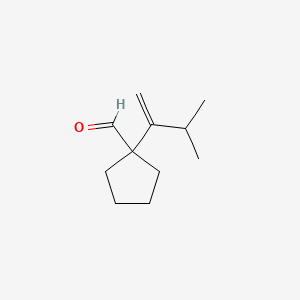
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring with an aldehyde functional group and a branched alkyl chain. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity, which is significant for its interaction with biological membranes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies using RAW 264.7 macrophage cells demonstrated that it can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
- Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cell membranes, influencing membrane fluidity and permeability, which may affect cellular signaling pathways .
Study on Antioxidant Activity
In a comparative study assessing the antioxidant capacity of various compounds, this compound showed significant radical scavenging activity with an IC50 value of 25 µM, indicating its potential as a natural antioxidant agent.
Study on Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of the compound revealed that at concentrations ranging from 10 µM to 50 µM, it effectively reduced NO production by up to 70% in LPS-induced RAW 264.7 cells. This suggests that the compound could be developed as a therapeutic agent for managing inflammatory conditions .
Comparative Analysis with Other Compounds
| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (NO Inhibition %) |
|---|---|---|
| This compound | 25 | 70 |
| Curcumin | 15 | 80 |
| Quercetin | 20 | 75 |
Propriétés
Numéro CAS |
2228-95-7 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(2-methylbut-3-en-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-4-10(2,3)11(9-12)7-5-6-8-11/h4,9H,1,5-8H2,2-3H3 |
Clé InChI |
FTTSMDQAEGUXMI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)C1(CCCC1)C=O |
SMILES canonique |
CC(C)(C=C)C1(CCCC1)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















